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Compound of Interest

Compound Name: GB110

cat. No.: B15570142

Proteinase-Activated Receptor 2 (PAR?2) is classified as a member of the Proteinase-Activated
Receptor family, which belongs to the larger superfamily of G protein-coupled receptors
(GPCRSs).[1][2][3][4] The nomenclature is determined by the International Union of Basic and
Clinical Pharmacology (IUPHAR) and the British Pharmacological Society (BPS).[2][4]

Classification Details

Family Proteinase-Activated Receptors (PARS)
Superfamily G protein-coupled receptors (GPCRS)
HGNC Gene Name F2RL1

UniProt ID P55085

Proteolytic cleavage of the N-terminal
exodomain by serine proteases (e.g., trypsin,
mast cell tryptase), unmasking a tethered ligand
(SLIGKV-NH2 in humans) that binds

intramolecularly to activate the receptor.[1][2][4]

(516171

Activation Mechanism

GB110: A Potent Synthetic Agonist of PAR2

GB110 is a potent, selective, and non-peptidic small molecule agonist of PAR2.[5][6][7] It
serves as a valuable experimental tool to study PAR2 activation and signaling without the need
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for proteolytic enzymes, offering greater stability and specificity compared to peptide agonists.

[5161[7]

Quantitative Pharmacology of PAR2 Ligands

The following tables summarize the quantitative pharmacological data for the PAR2 agonist
GB110 and the antagonist GB88.

Table 1: In Vitro Potency and Efficacy of PAR2 Agonist
GB110

Assay Type Cell Line Parameter Value Reference

Intracellular Ca2*

S HT29 ECso ~200 nM [516]17]
Mobilization
Intracellular Ca2*
o HT29 pPECso 6.6 £ 0.05 [5]
Mobilization
Intracellular Ca2*
o CHO-hPAR2 PECso 6.7+0.2 [8]
Mobilization
Inositol
Phosphate (IP1) 1321N1-hPAR2 PECso 6.70 £ 0.03 9]
Production
B-arrestin-2
] U20S-hPAR2 pPECso 6.6 +0.1 9]
Recruitment
ERK1/2
) U20S-hPAR2 PECso 74+0.1 9]
Phosphorylation
Competitive
Radioligand HEKexpi293
o pKi 72+0.2 [9]
Binding ([*H]- membranes
GB110)

Table 2: In Vitro Potency of PAR2 Antagonist GB88
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Assay Type Agonist Parameter Value Reference

Trypsin, peptide,
and non-peptide ICso0 ~2 UM [5][6]

agonists

Intracellular Ca2*

Mobilization

PAR2 Signaling Pathways

PAR2 activation initiates a complex network of intracellular signaling pathways, primarily
through coupling to various G proteins and through G protein-independent mechanisms
involving B-arrestins.[10] This dual signaling capability leads to a wide range of cellular
responses, including both pro-inflammatory and protective effects.[11][12]

G Protein-Dependent Signaling
PAR2 couples to multiple G protein subtypes, including Gag/11, Gal2/13, and Gai/o.[10][13]

e Gag/11 Pathway: This is the canonical signaling pathway for PAR2. Activation of Gag/11
leads to the stimulation of phospholipase C (PLC), which hydrolyzes phosphatidylinositol
4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3
triggers the release of calcium (Ca2*) from intracellular stores, while DAG activates Protein
Kinase C (PKC).[13][14][15]

e G012/13 Pathway: Coupling to Ga12/13 activates RhoA, a small GTPase involved in
regulating the actin cytoskeleton, cell shape, and migration.[13][15]

o Gai/o Pathway: Activation of Gai/o inhibits adenylyl cyclase, leading to a decrease in
intracellular cyclic AMP (CAMP) levels.[15][16]

G Protein-Independent Signaling (B-arrestin Pathway)

Upon activation and phosphorylation by G protein-coupled receptor kinases (GRKs), PAR2
recruits B-arrestins.[14] This interaction not only desensitizes G protein signaling but also
initiates a distinct wave of signaling. B-arrestin acts as a scaffold for various signaling
molecules, including components of the MAP kinase cascade (e.g., ERK1/2), and is critically
involved in pro-inflammatory responses, cytoskeletal reorganization, and cell migration.[11][12]
[17]
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Preparation

Seed PAR2-expressing
cells in microplate

Incubate overnight

Load cells with
Fluo-4 AM dye

Incubate 45-60 min at 37°C

Wash cells twice
with assay buffer

Experniment

Place plate in FLIPR

Add agonist (GB110)
or antagonist + agonist

Measure fluorescence
change over time

Data Analysis
y

Plot dose-response curve

:

Calculate EC50 / IC50

Click to download full resolution via product page
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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